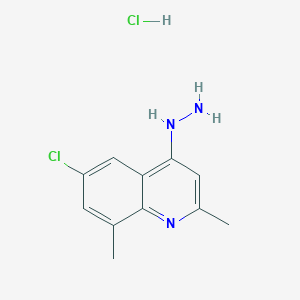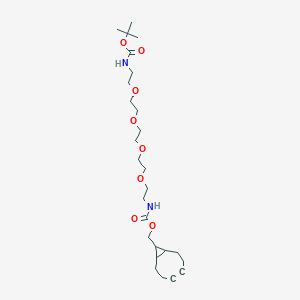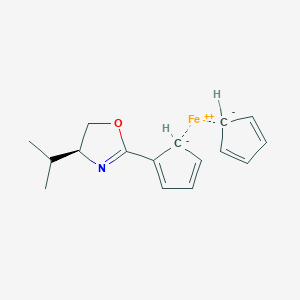![molecular formula C9H10ClFO B13708709 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene CAS No. 182949-79-7](/img/structure/B13708709.png)
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the para position, and a 2-(chloromethoxy)ethyl group is attached to the benzene ring at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl alcohol+Chloromethyl ethyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Chloromethoxy)ethyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
182949-79-7 |
|---|---|
Molekularformel |
C9H10ClFO |
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
1-[2-(chloromethoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI-Schlüssel |
IKMYGQLGJGGKCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCOCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



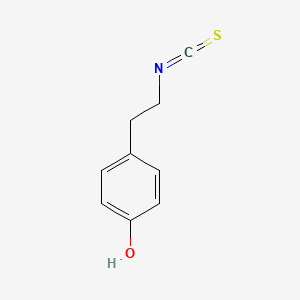
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
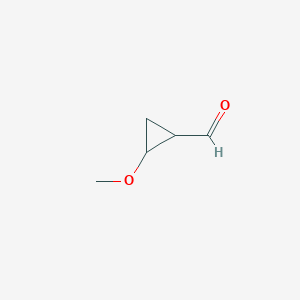
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
